molecular formula C8H9NO2 B8809257 4-Methoxybenzaldoxime

4-Methoxybenzaldoxime

Cat. No.: B8809257
M. Wt: 151.16 g/mol
InChI Key: FXOSHPAYNZBSFO-UHFFFAOYSA-N
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Description

4-Methoxybenzaldoxime (CAS: 3717-23-5, E/Z isomers: 3717-21-3 (E) and 3717-22-4 (Z)) is a substituted benzaldoxime characterized by a methoxy group (-OCH₃) at the para position of the benzene ring and an oxime (-CH=N-OH) functional group. It is synthesized via condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions, achieving a high yield of 97% and an E/Z isomer ratio of approximately 1:11 .

The compound is a colorless solid with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Its structural features, including electron-donating methoxy substitution and oxime reactivity, make it a versatile intermediate in organic synthesis. Key applications include:

  • Isoxazole synthesis: Serves as a nitrile oxide precursor in 1,3-dipolar cycloadditions with alkynes, yielding heterocyclic compounds under ultrasound activation (80% yield) .
  • Pharmaceutical intermediates: Used in the synthesis of porphyrin derivatives and amino-oxaporphyrins, though instability of derived radical cations (e.g., 47 and 48) under ambient conditions has been noted .
  • Catalytic dehydration: Converts to 4-methoxybenzamide (23% yield) via copper(II)-catalyzed dehydration, highlighting its role in functional group transformations .

Scientific Research Applications

Organic Synthesis

4-Methoxybenzaldoxime plays a significant role in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic pathways.

  • Reactions Involving this compound :
    • 1,3-Dipolar Cycloaddition : This reaction is crucial for synthesizing spirooxindoles, which are important in drug discovery due to their diverse biological activities .
    • Formation of Heterocycles : The compound can participate in cyclization reactions that yield heterocyclic compounds, which are often used as pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

  • Acetylcholinesterase Reactivation : Research indicates that this compound can act as a reactivator for acetylcholinesterase inhibited by organophosphates such as paraoxon. This property is particularly relevant for developing antidotes for poisoning cases . The compound's ability to cross the blood-brain barrier makes it a candidate for central nervous system applications.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in different contexts:

  • Case Study on Antidote Development : A study demonstrated that neutral aryloximes, including this compound, showed promise in reactivating acetylcholinesterase activity after organophosphate inhibition. This research utilized Ellman's spectrophotometric assay to evaluate the efficacy of various compounds .
  • Synthesis of Bioactive Compounds : Another investigation focused on the synthesis of bioactive heterocycles using this compound as a precursor. The study highlighted its versatility in generating compounds with potential pharmaceutical significance .

Data Table: Summary of Research Findings

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for complex molecule formationInvolved in cycloaddition reactions
Medicinal ChemistryReactivator for acetylcholinesteraseEffective against paraoxon inhibition
Antimicrobial ActivityPotential antibiotic developmentDerivatives exhibit significant antimicrobial properties
Case StudiesVarious applications and efficacy evaluationsDemonstrated effectiveness in laboratory settings

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Methoxybenzaldoxime, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis typically involves condensation of 4-Methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., aqueous NaOH or ethanol). Key parameters include temperature control (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:hydroxylamine). Purity of the aldehyde precursor is critical; impurities may lead to side products like Schiff bases .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Recrystallization from ethanol/water mixtures improves purity. Isotopic labeling (e.g., deuterated aldehydes, as in ) can aid mechanistic studies.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1H-NMR should show characteristic oxime proton signals at δ 8.2–8.5 ppm and methoxy group signals at δ 3.8–3.9 ppm.
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and O–H (3200–3400 cm1^{-1}) confirm oxime formation .
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (m/z 165.1 for C8_8H9_9NO2_2) and fragmentation patterns.

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported melting points or spectral data for this compound?

  • Root Causes : Polymorphism, residual solvents, or stereoisomerism (syn/anti oxime forms). For example, anti isomers often exhibit higher melting points due to crystalline stability .
  • Resolution :

  • Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions.
  • Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and isolate isomers.
  • Compare data with deuterated analogs (e.g., 4-Methoxybenzaldehyde-α-d1 in ) to rule out solvent effects.

Q. How does this compound interact with transition metals, and what are its implications in coordination chemistry?

  • Design Considerations : Oximes act as bidentate ligands, forming complexes with Cu(II), Ni(II), or Fe(III). Reaction conditions (pH, solvent polarity) influence coordination geometry.
  • Methodology :

  • Conduct UV-Vis titration to determine binding constants.
  • Use X-ray crystallography to resolve metal-oxime coordination modes (e.g., square planar vs. octahedral).
  • Explore catalytic applications (e.g., oxidation reactions) using metal-oxime complexes .

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be mitigated?

  • Stability Profile : Susceptible to hydrolysis in acidic/basic conditions or photodegradation.
  • Mitigation :

  • Store in amber vials at 0–6°C (as recommended for related methoxy compounds in ).
  • Use inert atmospheres (N2_2) during handling.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 1 month) with HPLC analysis.

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Approach :

  • Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions, focusing on the oxime group’s nucleophilicity.
  • Simulate reaction pathways (e.g., cyclization or nucleophilic addition) using transition state theory.
  • Validate predictions with experimental kinetic data (e.g., Arrhenius plots for thermal reactions) .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting toxicity data for this compound in literature?

  • Strategy :

  • Cross-reference with EFSA’s flavouring group evaluations (e.g., ’s methodology for structural analogs).
  • Conduct in vitro assays (Ames test, cytotoxicity in HepG2 cells) to verify LD50_{50} values.
  • Analyze impurity profiles (e.g., residual aldehydes) that may skew toxicity results.

Q. What statistical frameworks are recommended for meta-analyses of this compound’s physicochemical properties?

  • Guidance :

  • Follow Cochrane Handbook guidelines ( ) for systematic reviews: define inclusion criteria (e.g., peer-reviewed studies with HPLC-validated purity >95%).
  • Use R or Python for heterogeneity testing (I2^2 statistic) and funnel plots to detect publication bias.
  • Address contradictions by subgroup analysis (e.g., separating syn/anti isomer data) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

4-Chlorobenzaldoxime

  • Substituent : 4-Cl (electron-withdrawing group).
  • Molecular formula: C₇H₆ClNO; Molecular weight: 155.58 g/mol .
  • Commonly used in pesticide intermediates.

2-Hydroxy-4-Methoxybenzaldehyde

  • Substituents : 2-OH (electron-withdrawing) and 4-OCH₃ (electron-donating).
  • Molecular formula : C₈H₈O₃ ; Molecular weight : 152.15 g/mol .
  • Applications : Exhibits antimicrobial and antioxidant properties. Toxicological data are extrapolated from structurally related hydroxy-/methoxy-benzyl derivatives due to metabolic similarities .

Functional Derivatives

4-Methoxybenzamide

  • Synthesis : Derived from 4-methoxybenzaldoxime via copper(II)-catalyzed dehydration (23% yield) .
  • Molecular formula: C₈H₉NO₂ (same as parent aldoxime but with -CONH₂ instead of -CH=N-OH).
  • 1H-NMR data : δ 7.82–7.75 (m, 2H, aromatic), 3.86 (s, 3H, OCH₃) .

4-Methoxybenzhydrazide

  • Functional group : -CONHNH₂.
  • Applications : Used in coordination chemistry and as a precursor for hydrazone ligands .

4-Methoxythiobenzamide

  • Functional group : -CSNH₂ (thioamide).
  • Reactivity : Enhanced nucleophilicity compared to benzamide, useful in metal chelation and heterocyclic synthesis .

Key Findings :

  • Substituent Effects : The methoxy group in this compound enhances ring activation for cycloadditions compared to chloro analogs.
  • Isomer Influence : The E/Z ratio (1:11) affects regioselectivity in reactions, with the Z-isomer dominating .
  • Stability Limitations: Derivatives like 5-amino-15-oxaporphyrin exhibit instability due to electron-rich methoxy groups, contrasting with more stable diaminoporphyrins .

Data Tables

Table 2: Spectroscopic Data

Compound 1H-NMR (δ, ppm) IR (cm⁻¹)
This compound 7.82–7.75 (m, 2H), 3.86 (s, 3H) N-O stretch: ~930
4-Methoxybenzamide 7.82–7.75 (m, 2H), 3.86 (s, 3H) C=O stretch: ~1650

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3

InChI Key

FXOSHPAYNZBSFO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=NO

Canonical SMILES

COC1=CC=C(C=C1)C=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methoxybenzaldehyde (10.0 g, 73.4 mmol) was dissolved in 200 mL of ethanol. A solution of hydroxyamine hydrochloride (6.38 g, 91.8 mmol) in 50 mL of H2O was added followed by a solution of sodium acetate (12.1 g, 146.8 mmol) in 50 mL of H2O. The mixture was stirred at room temperature under N2 for 12 h. The ethanol was removed in vacuo and the aqueous mixture was extracted with EtOAc. The EtOAc solution was washed with brine, dried over MgSO4, and concentrated to afford 12.8 g of light yellow oil. 1H NMR showed it was 80% pure (92% yield). This material was taken into the next step without further purification. (CDCl3): δ 2.15 (s, 1H); 3.83 (s, 3H); 6.92 (d, 2H); 7.50 (d, 2H); 8.10 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.38 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of 25 g (0.18 mol) of 4-methoxybenzaldehyde in 100 ml of ethanol was added dropwise under ice cooling to a solution of 15.3 g (0.22 mol) of hydroxylamine hydrochloride and 11.0 g (0.28 mol) of sodium hydroxide in 100 ml of water. After completion of the dropwise addition, the resulting mixture was stirred at room temperature for 30 minutes and ethanol was distilled off under reduced pressure. An insoluble solid was then collected by filtration. The solid was washed with water and hexane. The washings were combined with the filtrate. The organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off, whereby 4-methoxybenzaldoxime was obtained as a colorless liquid. Its yield was 23.7 g (85%). It was then provided for the next reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-methoxybenzaldehyde (5.0 g, 36.8 mmol) in methanol (300 mL) was added hydroxylamine hydrochloride (7.6 g, 110.4 mmol) and 2N NaOH (37 mL, 73.6 mmol). The mixture was stirred at room temperature for 6 hours. The mixture was neutralized to pH 4 by using 1N HCl. Excess methanol was removed in vacuo to precipitate out the oxime. The precipitations were filtered and washed with water. The product was dried under vacuum and yield a white solid (4.9 g, 88%): 1H NMR (270 MHz, acetone-d6) δ 8.07 (s, 1H), 7.55 (d, J=8.2 Hz, 2H), 6.95 (d, J=8.2 Hz, 2H), 3.82 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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